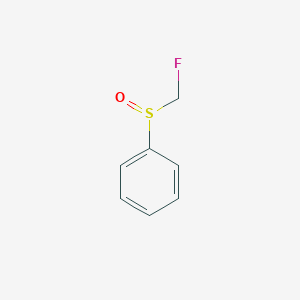

((fluoromethyl)sulfinyl)benzene

Description

Overview of Organofluorine Chemistry in Modern Organic Synthesis

Organofluorine chemistry, the study of carbon-fluorine bonds, has profoundly impacted modern organic synthesis. The introduction of fluorine atoms into organic scaffolds can dramatically alter a molecule's physical, chemical, and biological properties. cymitquimica.comchemscene.com This is attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, one of the strongest in organic chemistry. nih.gov These unique characteristics can enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates. cymitquimica.com Consequently, it is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. The synthesis of these valuable compounds relies on the development of novel and efficient fluorination and fluoroalkylation methodologies.

Importance of Sulfoxide (B87167) Functionality in Chemical Transformations

Sulfoxides are organosulfur compounds characterized by a sulfinyl (>SO) functional group bonded to two carbon atoms. This functional group is highly polar and the sulfur atom is a stereocenter, rendering unsymmetrical sulfoxides chiral. This chirality has been extensively exploited in asymmetric synthesis, where sulfoxides serve as reliable chiral auxiliaries. Furthermore, the sulfoxide group can act as a directing group in C-H activation reactions, enabling the functionalization of otherwise inert carbon-hydrogen bonds. The ability of sulfoxides to participate in a wide array of chemical transformations, including as intermediates in oxidation and reduction reactions, underscores their importance as versatile tools in the synthetic chemist's arsenal.

Positioning ((Fluoromethyl)sulfinyl)benzene within the Landscape of Fluorinated Organosulfur Compounds

Fluorinated organosulfur compounds, which synergistically combine the properties of both organofluorines and organosulfur compounds, represent a promising class of molecules with unique reactivity and potential applications. Research in this area has led to the development of novel reagents and synthetic methods. This compound, with its monofluorinated methyl group attached to a phenylsulfinyl moiety, is strategically positioned within this landscape. It serves as a bridge between the well-explored non-fluorinated parent compound, methyl phenyl sulfoxide, and its more heavily fluorinated counterparts like ((trifluoromethyl)sulfinyl)benzene. The single fluorine atom in this compound is expected to impart distinct electronic properties compared to its non-fluorinated and polyfluorinated analogs, potentially leading to novel reactivity and applications.

Academic Research Objectives and Scope for this compound

While direct academic research focusing exclusively on this compound is still emerging, the primary objectives for its investigation can be extrapolated from studies on related compounds. A key research goal is to explore its utility as a synthetic intermediate. For instance, the oxidation of this compound would yield fluoromethyl phenyl sulfone, a valuable reagent in its own right.

A significant area of investigation will likely be the exploration of its reactivity in reactions such as the fluoro-Pummerer reaction . This reaction allows for the synthesis of α-fluoro sulfides, which are precursors to α-fluoro sulfoxides like this compound. Understanding the influence of the monofluoromethyl group on the course and efficiency of such reactions is a critical research objective.

Furthermore, academic inquiry will likely focus on the unique chemical and physical properties imparted by the fluoromethylsulfinyl group. This includes studying its stereoelectronic effects and its potential as a chiral auxiliary in asymmetric synthesis. The development of efficient and stereoselective synthetic routes to enantiopure this compound will be a crucial step in realizing this potential.

Interactive Data Table: Properties of Related Compounds

To provide context for the anticipated properties of this compound, the following table details information on related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| ((Trifluoromethyl)sulfinyl)benzene | 703-18-4 | C₇H₅F₃OS | 194.17 |

| Flumioxazin | 103361-09-7 | C₁₉H₁₅FN₂O₄ | 354.33 |

| Fipronil | 120068-37-3 | C₁₂H₄Cl₂F₆N₄OS | 437.15 |

Structure

3D Structure

Properties

IUPAC Name |

fluoromethylsulfinylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c8-6-10(9)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZNITMSELMDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315197 | |

| Record name | (Fluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65325-68-0 | |

| Record name | NSC293053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Fluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Fluoromethyl Sulfinyl Benzene

Electrophilic Reactivity of the Monofluoromethylsulfinyl Moiety

The sulfinyl group (S=O) in ((fluoromethyl)sulfinyl)benzene features a polarized sulfur-oxygen bond, rendering the sulfur atom electrophilic and susceptible to attack by various nucleophiles. Activation of the sulfoxide (B87167), typically by acylation or reaction with a strong acid anhydride (B1165640), generates a highly electrophilic intermediate, such as a sulfonium (B1226848) salt, which dramatically enhances its reactivity. This principle underlies several key transformations, including the Pummerer rearrangement and related processes. In an interrupted Pummerer reaction, activation of a trifluoromethyl sulfoxide with triflic anhydride forms a highly electrophilic sulfonium salt intermediate that can then react with nucleophiles. d-nb.infonih.gov

The electrophilic sulfur atom of aryl sulfoxides can react with strong carbon nucleophiles, such as Grignard reagents. In reactions of sulfinyl derivatives, Grignard reagents have been shown to displace aryl groups at the sulfur center, proceeding with inversion of configuration to form new, chiral non-racemic sulfoxides. researchgate.netnih.gov For example, phenylmagnesium bromide reacts with p-toluenesulfinyl p-tolyl sulfone to yield phenyl p-tolyl sulfoxide. oregonstate.edu It is plausible that this compound would undergo similar reactions with organometallic reagents, leading to displacement of either the phenyl or the fluoromethyl group, depending on the relative stability of the leaving group.

Another significant reaction involving carbon nucleophiles is the intermolecular Pummerer reaction. While classic Pummerer reactions are typically intramolecular or use the activating agent's counterion as the nucleophile, recent developments have shown that activated sulfoxides can be trapped by external C-nucleophiles. wikipedia.orgtcichemicals.com For instance, difluoroenol silyl (B83357) ethers have been used as effective carbon nucleophiles for the α-C–H difluoroalkylation of various alkyl sulfoxides without the need for additives. rsc.org This suggests that an activated form of this compound could react with stabilized carbon nucleophiles like enolates or silyl enol ethers to form new carbon-carbon bonds at the α-position.

The sulfinyl group readily reacts with heteroatom nucleophiles, particularly after activation. Amines, for instance, can react with sulfinyl sulfones to produce the corresponding sulfinamides in good yields. oregonstate.edu The development of radical-mediated decarboxylative reactions to form sulfinamides from carboxylic acids and sulfinylamines further highlights the reactivity of this functional group. nih.gov

Activation with reagents like trifluoroacetic anhydride or triflic anhydride generates a highly reactive species that can be trapped by various nucleophiles, including arenes, alkenes, amides, and phenols. wikipedia.org This is the basis of the "interrupted Pummerer reaction," a powerful tool for C-H functionalization. nih.govacs.org In this context, trifluoromethyl sulfoxides have been activated with triflic anhydride to trifluoromethylthiolate a wide range of heteroarenes and arenes, including indoles, thiophenes, and pyrroles. d-nb.infonih.gov The mechanism involves the formation of an electrophilic sulfonium salt, which is then attacked by the nucleophilic (hetero)arene. nih.gov By analogy, this compound could be activated to serve as a reagent for the "fluoromethylthiolation" of various nucleophiles.

Nucleophilic Activation Pathways of this compound

Beyond the electrophilicity of the sulfur atom, the monofluoromethylsulfinyl group possesses acidic protons on the α-carbon, enabling a different mode of reactivity through nucleophilic activation.

The presence of both the electron-withdrawing sulfinyl group and the highly electronegative fluorine atom significantly increases the acidity of the methylene (B1212753) protons in this compound. This makes α-deprotonation a viable pathway for activation. While direct pKa data for this compound is scarce, studies on analogous compounds are informative. For instance, the pKa values for a series of aryl α,α-difluoromethyl sulfoxides in DMSO were found to be in the range of 20.3–22.5, which is approximately 10 log units lower than their non-fluorinated counterparts. researchgate.net This demonstrates the powerful acidifying effect of α-fluorine atoms.

The corresponding sulfone, fluoromethyl phenyl sulfone, is readily deprotonated by bases to form a nucleophilic carbanion. orgsyn.org This anion can then participate in a range of subsequent transformations, most notably reactions with carbonyl compounds to form β-fluoro-alcohols, which are precursors to terminal vinyl fluorides. researchgate.net It is highly probable that this compound can be similarly deprotonated using a strong base like lithium diisopropylamide (LDA) or n-butyllithium to generate the α-fluoro-α-sulfinyl carbanion. This nucleophilic intermediate could then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to forge new carbon-carbon bonds, providing a route to more complex α-fluorinated sulfoxides.

| Compound Class | α-Proton Acidity (pKa in DMSO) | Key Findings | Reference(s) |

| Aryl α,α-difluoromethyl sulfoxides | 20.3 - 22.5 | The two α-fluorine atoms decrease the pKa by about 10 units compared to non-fluorinated analogues. | researchgate.net |

| Fluoromethyl phenyl sulfone | Not specified, but readily deprotonated | The resulting carbanion reacts with carbonyls to form β-fluoro-alcohols. | orgsyn.orgresearchgate.net |

Sulfoxides are well-known to participate in thermal and acid-catalyzed rearrangements. Two of the most significant are the Pummerer rearrangement and the orgsyn.orgnih.gov-sigmatropic rearrangement.

The Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxy thioether upon treatment with an acid anhydride like acetic anhydride. wikipedia.org The mechanism proceeds through an acylated sulfonium intermediate, which eliminates to form an electrophilic thionium (B1214772) ion that is subsequently trapped by a nucleophile. wikipedia.orgtcichemicals.com A "fluoro-Pummerer" reaction, using reagents like diethylaminosulfur trifluoride (DAST), provides a method for synthesizing α-fluoro sulfides from sulfoxides. orgsyn.org Given that this compound already contains an α-fluoro substituent, it might undergo a Pummerer-type reaction under forcing conditions, potentially leading to further functionalization or fragmentation, although this pathway may be disfavored compared to reactions in non-fluorinated analogues. researchgate.net

The orgsyn.orgnih.gov-sigmatropic rearrangement is a powerful concerted, intramolecular reaction. wikipedia.org The most prominent example for sulfoxides is the Mislow-Evans rearrangement, which describes the reversible thermal rearrangement of an allylic sulfoxide to an allylic sulfenate ester. wikipedia.orgsynarchive.comwpmucdn.com The sulfenate ester can then be cleaved by a thiophile (e.g., a phosphite (B83602) ester) to yield an allylic alcohol. wikipedia.org This reaction is highly stereoselective, transferring chirality from the sulfur atom to the carbon of the alcohol. wpmucdn.com This rearrangement has been extended to fluorinated systems; for example, allylic trifluoromethyl sulfoxides, formed from the reaction of allylic alcohols with an electrophilic SCF₃ source, readily undergo a orgsyn.orgnih.gov-sigmatropic rearrangement. acs.orgnih.gov Recently, a dearomative version of the Mislow-Evans rearrangement has been developed for aryl sulfoxides, allowing access to benzylic alcohols. nih.govnih.gov This suggests that a suitably substituted derivative of this compound could undergo analogous powerful transformations.

| Rearrangement Type | Substrate Class | Conditions | Product Class | Reference(s) |

| Mislow-Evans | Allylic Sulfoxides | Thermal, often with a thiophile (e.g., P(OEt)₃) | Allylic Alcohols | wikipedia.orgsynarchive.com |

| Fluorinated Mislow-Evans | Allylic Trifluoromethyl Sulfoxides | Spontaneous rearrangement following formation | Allylic Trifluoromethyl Sulfoxides | acs.orgnih.gov |

| Pummerer | Alkyl Sulfoxides | Acetic Anhydride (Ac₂O) | α-Acyloxy Thioethers | wikipedia.orgtcichemicals.com |

| Fluoro-Pummerer | Alkyl Sulfoxides | Diethylaminosulfur Trifluoride (DAST) | α-Fluoro Sulfides | orgsyn.org |

| Dearomative Mislow-Evans | Aryl Sulfoxides with exocyclic alkene potential | Base (e.g., KOtBu) | Benzylic Alcohols | nih.govnih.gov |

Radical Pathways and Single-Electron Transfer (SET) Processes

In addition to polar, two-electron pathways, this compound can engage in radical reactions through one-electron processes. Alkyl sulfoxides can serve as precursors to alkyl radicals under visible light photocatalysis. chemrxiv.org The process often involves the formation of an electron donor-acceptor (EDA) complex between the sulfoxide and an acceptor molecule, which upon irradiation, initiates a radical cascade. chemrxiv.org

A common pathway for initiating radical reactivity in sulfoxides is through single-electron transfer (SET) from the sulfur atom. Aromatic sulfoxide radical cations can be generated via techniques like pulse radiolysis or laser flash photolysis. nih.gov These radical cations are highly reactive species where the majority of the charge and spin density is localized on the sulfoxide group. nih.gov They typically decay through nucleophilic attack at the sulfur atom or via back electron transfer. nih.gov More synthetically relevant methods involve photoredox catalysis, where a photoexcited catalyst oxidizes the sulfoxide to its radical cation. This strategy has been used to generate alkoxy radicals from alcohols, mediated by sulfoxide radical cations, for remote C-H functionalization. acs.org

Alternatively, radical generation can occur via homolytic cleavage of the C–S bond. While this bond is generally strong, photolysis of certain aryl sulfoxides has been shown to cause C–S bond cleavage, deactivating excited states through a non-radiative pathway. nih.gov For this compound, this could potentially generate a phenylsulfinyl radical and a fluoromethyl radical. The generation of aryl radicals from various precursors is a well-established field, with modern methods often relying on photoredox catalysis or the formation of EDA complexes. rsc.org Similarly, methods for generating alkyl radicals from precursors like alkyl halides are abundant. iu.edu Given these precedents, it is conceivable that this compound could be induced to participate in radical reactions through either SET to form a radical cation or direct C–S bond fragmentation under suitable energetic (e.g., photochemical) conditions.

Generation of Monofluoromethyl Radicals from this compound

The monofluoromethyl (CH₂F) group is a valuable structural motif in medicinal chemistry, often considered a bioisostere for hydroxyl, amino, or thiol groups. researchgate.net The generation of monofluoromethyl radicals is a critical step for incorporating this group into organic molecules. While various precursors exist, this compound and its derivatives have been explored as sources for these radicals.

Recent research has highlighted the use of visible light-mediated processes to generate fluoromethyl radicals from sulfonium-type reagents. researchgate.net This approach is part of a broader interest in radical fluoromethylation for the late-stage functionalization of complex molecules under mild conditions. researchgate.net The generation of the CH₂F radical from such sulfinyl precursors typically involves a single electron transfer (SET) process, often facilitated by a photocatalyst, leading to the cleavage of the carbon-sulfur bond.

Radical Addition and Cyclization Reactions

Once generated, monofluoromethyl radicals readily participate in a variety of chemical transformations, most notably radical addition to unsaturated systems like alkenes and alkynes. nih.govrsc.org This addition is a key step in the difunctionalization of these molecules, allowing for the introduction of the monofluoromethyl group along with another functional group across the double or triple bond.

The general mechanism for the radical addition involves the attack of the CH₂F radical on the π-system of the alkene or alkyne, forming a new carbon-centered radical intermediate. This intermediate can then be trapped by another reagent to complete the difunctionalization. These reactions are often highly regioselective. researchgate.net

Furthermore, in appropriately designed substrates, the initial radical addition can be followed by an intramolecular cyclization event. This cascade process allows for the construction of complex cyclic structures containing the monofluoromethyl group. For instance, the radical addition to a 1,6-enyne system can trigger a cyclization to form benzoheteroles. researchgate.net The efficiency and stereochemical outcome of these cyclizations are influenced by the nature of the substrate and the reaction conditions.

Mechanistic Elucidation Studies

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For reactions involving this compound, mechanistic studies have focused on identifying key intermediates, determining reaction kinetics, and understanding the electronic effects of the fluorine atom.

Identification of Reaction Intermediates (e.g., Sulfonium Salts)

In the context of radical generation from sulfinyl compounds, sulfonium salts or related species are often proposed as key intermediates. For example, in photocatalytic cycles, the initial sulfinyl compound can undergo oxidation to form a more reactive species that is primed for radical generation.

In addition to radical pathways, sulfinyl compounds can also react through ionic mechanisms. For instance, in the presence of electrophiles, the sulfinyl group can be attacked to form a sulfonium-like intermediate. The fate of this intermediate depends on the reaction conditions and the structure of the substrate. In some cases, this can lead to addition or cyclization reactions. For example, the reaction of 4-(benzenesulfinyl)-allenoates with electrophiles leads to the formation of 5-(benzenesulfinyl)-2,5-dihydrofuran-2-ones through the participation of the neighboring carboxylate group in a cyclization process. researchgate.net

Kinetic Studies of Reaction Rates

For instance, in the sulfonation of dodecylbenzene, kinetic studies have shown that the reaction order with respect to the aromatic compound and the sulfonating agent can be determined by systematically varying their concentrations. researchgate.net Similar methodologies could be applied to study the kinetics of reactions involving this compound, such as its radical generation or its reactions with electrophiles. Such studies would involve monitoring the reaction progress over time under different initial concentrations of reactants and catalysts to derive the rate law and activation parameters. researchgate.net

Role of Fluorine in Influencing Aromatic Reactivity

The fluorine atom in this compound, and more broadly in fluorinated aromatic compounds, exerts a significant influence on the reactivity of the benzene (B151609) ring. This influence is a combination of two opposing electronic effects: the inductive effect and the resonance effect.

Fluorine is the most electronegative element, and as such, it withdraws electron density from the benzene ring through the sigma bond (a -I effect). csbsju.edu This inductive effect deactivates the ring towards electrophilic aromatic substitution (EAS) by reducing its nucleophilicity. csbsju.eduyoutube.com

Conversely, fluorine possesses lone pairs of electrons that can be donated to the benzene ring through resonance (a +R or +M effect). csbsju.edu This resonance effect increases the electron density at the ortho and para positions, making these positions more susceptible to attack by electrophiles. csbsju.edu

Interactive Data Table of Research Findings

| Section | Key Finding | Implication |

| 3.3.1 | Monofluoromethyl radicals can be generated from sulfonium-type precursors using visible light. researchgate.net | Enables mild and selective monofluoromethylation of organic molecules. |

| 3.3.2 | Monofluoromethyl radicals undergo addition to alkenes and alkynes, leading to difunctionalization. nih.govrsc.orgresearchgate.net | Provides a route to complex fluorinated compounds. |

| 3.3.2 | Radical addition can be followed by intramolecular cyclization. researchgate.net | Allows for the synthesis of cyclic structures containing the CH₂F group. |

| 3.4.1 | Sulfonium salts can be key intermediates in reactions of sulfinyl compounds. researchgate.net | Understanding these intermediates is crucial for controlling reaction pathways. |

| 3.4.2 | Reaction rates are dependent on the concentration of reactants and catalysts. researchgate.net | Kinetic studies are essential for optimizing reaction conditions. |

| 3.4.3 | Fluorine exerts both a strong inductive electron-withdrawing effect and a resonance electron-donating effect. csbsju.eduacs.orgresearchgate.net | This dual nature governs the reactivity and regioselectivity of electrophilic aromatic substitution. |

| 3.4.3 | The para position of fluorobenzene (B45895) can be more reactive than a single position on benzene in EAS. acs.orgresearchgate.net | Demonstrates the unique and sometimes counterintuitive influence of fluorine on aromatic reactivity. |

Synthetic Utility of Fluoromethyl Sulfinyl Benzene As a Chemical Reagent

Monofluoromethylation Agent in Organic Transformations

The introduction of a monofluoromethyl group is a widely employed strategy in medicinal and materials chemistry to fine-tune the physicochemical and biological properties of organic compounds. ((Fluoromethyl)sulfinyl)benzene serves as a practical and efficient reagent for this purpose, enabling both the direct incorporation of the CH2F group and the synthesis of valuable fluorinated heterocycles.

Direct Introduction of the CH2F Group into Organic Molecules

A primary application of this compound lies in its ability to act as a nucleophilic monofluoromethylating agent. This is typically achieved through deprotonation of the carbon atom adjacent to the sulfoxide (B87167) using a strong base, which generates a transient α-fluoro carbanion equivalent. This nucleophilic species can then react with a diverse range of electrophiles to forge new carbon-carbon bonds.

For instance, the reaction of the lithiated anion of this compound with aldehydes and ketones provides a straightforward route to β-hydroxy-α-fluoro sulfoxides. These adducts are valuable intermediates that can be subjected to further chemical manipulations, such as reductive desulfinylation, to afford monofluoromethylated alcohols. This two-step sequence represents a reliable method for accessing this important class of fluorinated compounds. The versatility of this approach is further demonstrated by its successful application in reactions with various other electrophiles.

Table 1: Examples of Electrophiles for Direct Monofluoromethylation

| Electrophile | Resulting Product Type |

|---|---|

| Aldehydes / Ketones | β-Hydroxy-α-fluoro sulfoxides |

| Esters | β-Keto-α-fluoro sulfoxides |

| Alkyl Halides | Monofluoromethylated Alkanes |

| Michael Acceptors | γ-Monofluoromethylated Carbonyls |

Applications in the Synthesis of Fluorinated Heterocycles

The utility of this compound extends to the construction of fluorinated heterocyclic frameworks, which are prominent structural motifs in numerous pharmaceuticals and agrochemicals. The reagent can be strategically employed in synthetic sequences where the fluoromethyl group is incorporated either prior to or during the cyclization step.

One notable approach involves the conversion of this compound into fluoromethylsulfonium salts. These salts are stable and can act as precursors for fluoromethylene ylides or participate in cycloaddition reactions. For example, they have been utilized in dipolar cycloaddition reactions for the synthesis of complex polycyclic heterocycles, such as monofluorinated isoxazoline (B3343090) N-oxides. rtu.lv

Building Block for Complex Fluorinated Scaffolds

Beyond its function as a direct monofluoromethylating agent, this compound serves as a foundational building block for the synthesis of more elaborate fluorinated molecules. It can be readily transformed into other valuable fluorinated synthons or be integrated into sophisticated sequential and tandem reaction cascades.

Precursor for Fluoromethyl Sulfones and other Derivatives

The oxidation of the sulfoxide functionality in this compound offers a direct and efficient pathway to fluoromethyl phenyl sulfone. rsc.org This transformation is commonly accomplished using standard oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The resulting fluoromethyl phenyl sulfone is itself a versatile synthetic intermediate. The strong electron-withdrawing nature of the sulfonyl group enhances the acidity of the adjacent fluoromethyl protons, making it a useful precursor for different types of nucleophilic additions and olefination reactions. For instance, α-hydroxy substituted sulfones derived from this compound are key intermediates in the Julia-Kocienski olefination, which can be applied to the synthesis of fluorinated alkenes. rtu.lv

Role in Sequential Transformations and Tandem Reactions

The reactivity profile of this compound makes it an ideal candidate for incorporation into elegant sequential and tandem reactions, which allow for the construction of complex molecules in a single operation, thereby enhancing synthetic efficiency. A prominent example is the ortho-cyanomethylation of aryl fluoroalkyl sulfoxides, which proceeds via a sulfonium-Claisen rearrangement. rsc.org In this transformation, this compound is first activated with trifluoromethanesulfonic anhydride (B1165640) to form a sulfonium (B1226848) intermediate. Subsequent treatment with a base and a cyanide source triggers a rearrangement cascade, leading to the formation of ortho-cyanomethylated fluoromethylthioarenes. rsc.org This reaction showcases the remarkable ability of the sulfinyl group to participate in a sequence of bond-forming and bond-breaking events to generate highly functionalized products.

Chiral this compound in Asymmetric Synthesis

The development of methods for the synthesis of enantiomerically pure this compound has unlocked its potential in the field of asymmetric synthesis. The chiral sulfoxide group can serve as a powerful chiral auxiliary, effectively controlling the stereochemical outcome of reactions at a neighboring prochiral center.

The use of enantiopure this compound allows for the diastereoselective reaction of the derived α-fluoro carbanion with electrophiles. This has been successfully applied to the asymmetric synthesis of a variety of monofluoromethylated compounds. The stereochemical bias is often rationalized by the formation of a rigid, chelated transition state involving the metal cation, the sulfinyl oxygen, and the electrophile. While the full potential of chiral this compound is still being explored, related strategies employing chiral α-fluoro carbanions have proven effective in the asymmetric synthesis of complex molecules, such as cyclopropanes bearing a monofluorinated quaternary stereocenter. rtu.lv This underscores the promising future of chiral this compound as a valuable tool for the stereocontrolled synthesis of novel fluorinated compounds for a range of applications.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for ((Fluoromethyl)sulfinyl)benzene

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, a combination of 1H, 13C, and 19F NMR, along with 2D techniques, would provide a complete picture of its molecular framework.

1H and 13C NMR Investigations of Chemical Shifts and Coupling Constants

Detailed analysis of the proton (1H) and carbon-13 (13C) NMR spectra is fundamental to identifying the chemical environment of the hydrogen and carbon atoms within the molecule.

The 1H NMR spectrum of this compound has been reported. hovione.com The aromatic protons on the phenyl ring typically appear as a multiplet in the range of 7.57-7.70 ppm. hovione.com The two diastereotopic protons of the fluoromethyl group (-CH2F) are expected to be chemically non-equivalent due to the adjacent chiral sulfoxide (B87167) group. They appear as two distinct doublets of doublets. A reported spectrum shows these protons as a multiplet at 7.70-7.68 ppm (2H) and 7.59-7.57 ppm (3H), with the fluoromethyl protons appearing as two doublets at 5.15 ppm and 5.03 ppm. hovione.com The splitting pattern arises from geminal coupling to each other and coupling to the fluorine atom (2JHH and 2JHF).

The 13C NMR spectrum provides information on the carbon skeleton. While specific data for this compound is not widely published, predictions can be made based on known substituent effects. The carbon atom of the fluoromethyl group would appear as a doublet due to one-bond coupling with the fluorine atom (1JCF), at a chemical shift significantly downfield from a typical methyl group due to the electronegativity of both the fluorine and the sulfinyl group. The aromatic carbons would show distinct signals, with the carbon directly attached to the sulfinyl group (ipso-carbon) appearing at a characteristic chemical shift.

Table 1: Reported 1H NMR Data for this compound in CDCl3

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| 7.70-7.68 | m | - | 2 x Ar-H |

| 7.59-7.57 | m | - | 3 x Ar-H |

| 5.15 | d | JH-F = 2.6 | 1H, -CHF- |

| 5.03 | d | JH-F = 48.08 | 1H, -CHF- |

Data sourced from Hovione. hovione.com

19F NMR for Direct Fluorine Environment Analysis

19F NMR spectroscopy is highly sensitive for the analysis of fluorine-containing compounds. uni-muenchen.de The fluorine nucleus in the fluoromethyl group of this compound would give rise to a single resonance in the 19F NMR spectrum. This signal would be split into a triplet due to coupling with the two adjacent protons (2JFH). The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. For monofluoromethyl groups, chemical shifts are typically observed in a specific range, which can be influenced by the nature of the adjacent sulfur-containing group. acs.org

2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): Would show correlations between geminally coupled protons of the fluoromethyl group and between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton signals of the fluoromethyl group to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connection of the fluoromethyl group to the sulfinyl sulfur and the phenyl group to the sulfur, through correlations between the fluoromethyl protons and the ipso-carbon of the phenyl ring, and between the aromatic protons and the fluoromethyl carbon.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C7H7FOS), the monoisotopic mass is 158.020164 Da. spectrabase.com

The mass spectrum would be expected to show a molecular ion peak (M+•) at m/z 158. The fragmentation pattern would likely involve the following key fragment ions:

Loss of the fluoromethyl radical (•CH2F) to give a C6H5SO+ fragment.

Cleavage of the phenyl-sulfur bond to yield a C6H5+ fragment (phenyl cation) and a CH2FSO• radical.

Rearrangement and loss of sulfur monoxide (SO) from the molecular ion or major fragments.

Fragmentation of the phenyl ring, leading to smaller aromatic cations.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 158 | [C7H7FOS]+• | Molecular Ion |

| 125 | [C6H5SO]+ | Loss of •CH2F |

| 77 | [C6H5]+ | Phenyl cation |

| 51 | [C4H3]+ | Fragment from phenyl ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. As of now, there is no publicly available crystal structure for this compound.

If a single crystal were to be analyzed, this technique would reveal:

The precise geometry around the sulfur atom, which is a stereocenter in this molecule. This would define the R or S configuration of the sulfoxide.

The C-S, S-O, C-F, and aromatic C-C bond lengths and angles.

The conformation of the molecule, including the torsion angles describing the orientation of the phenyl and fluoromethyl groups relative to the C-S-O plane.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. While specific experimental spectra for this compound are not readily found in the literature, the expected characteristic absorption bands can be predicted.

The key vibrational modes would include:

Aromatic C-H stretching: Typically found in the region of 3100-3000 cm-1.

Aliphatic C-H stretching: From the -CH2F group, expected around 3000-2850 cm-1.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm-1 region.

S=O stretching: The sulfoxide group has a strong and characteristic absorption, typically in the range of 1070-1030 cm-1.

C-F stretching: A strong absorption band is expected in the region of 1100-1000 cm-1.

C-S stretching: A weaker band usually found in the 800-600 cm-1 range.

Aromatic C-H out-of-plane bending: These strong bands in the 900-675 cm-1 region are indicative of the substitution pattern on the benzene (B151609) ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) | Expected Intensity |

|---|---|---|---|

| C-H stretch | Aromatic | 3100-3000 | Medium-Weak |

| C-H stretch | -CH2F | 3000-2850 | Medium-Weak |

| C=C stretch | Aromatic Ring | 1600-1450 | Medium-Strong |

| S=O stretch | Sulfoxide | 1070-1030 | Strong |

| C-F stretch | Fluoroalkane | 1100-1000 | Strong |

| C-S stretch | Sulfoxide | 800-600 | Weak-Medium |

Computational and Theoretical Chemistry Insights into Fluoromethyl Sulfinyl Benzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. For ((fluoromethyl)sulfinyl)benzene, these calculations reveal how the interplay between the phenyl ring, the electron-withdrawing sulfinyl group, and the highly electronegative fluorine atom dictates its chemical behavior. Methods like Density Functional Theory (DFT) are commonly employed for these analyses. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be located primarily on the phenyl ring and the sulfur atom, representing the most likely sites for electrophilic attack. The LUMO, conversely, would be distributed across the sulfinyl group and the C-S-C framework, indicating the sites susceptible to nucleophilic attack. The presence of the electronegative fluorine atom lowers the energy of the sigma orbitals, while the sulfoxide (B87167) group influences the pi-system of the benzene (B151609) ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. acs.org

Table 1: Representative Frontier Molecular Orbital (FMO) Properties for Phenyl Sulfoxide Derivatives This table presents typical values for related compounds to illustrate the expected properties of this compound, as specific experimental or calculated values for this exact molecule are not widely published.

| Molecular Orbital | Typical Energy Range (eV) | Description |

|---|---|---|

| HOMO | -6.0 to -7.5 | Primarily localized on the phenyl ring and sulfur lone pair; dictates reactivity with electrophiles. |

| LUMO | -1.5 to -3.0 | Distributed over the S=O bond and phenyl ring; dictates reactivity with nucleophiles. |

| HOMO-LUMO Gap | 3.0 to 4.5 | A larger gap indicates higher kinetic stability and lower chemical reactivity. acs.org |

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would show a high concentration of negative potential (typically colored red) around the highly electronegative oxygen and fluorine atoms. A region of positive potential (colored blue) would be expected around the sulfur atom and the hydrogen atoms of the fluoromethyl group, indicating their susceptibility to nucleophilic attack.

Mulliken or Natural Bond Orbital (NBO) population analysis can quantify this charge distribution by assigning partial charges to each atom. This analysis reveals the significant charge separation induced by the S=O bond and the C-F bond.

Table 2: Expected Partial Atomic Charges for this compound based on NBO Analysis of Analogous Compounds Values are illustrative and based on trends observed in similar fluorinated and sulfoxide-containing molecules.

| Atom | Expected Partial Charge (a.u.) | Rationale |

|---|---|---|

| O (in S=O) | -0.7 to -0.9 | High electronegativity and polarization of the S=O bond. |

| S | +0.8 to +1.2 | Highly positive due to bonding with electronegative O and C atoms. |

| F | -0.4 to -0.6 | High electronegativity, inducing a strong dipole in the C-F bond. |

| C (in CH₂F) | +0.1 to +0.3 | Rendered electrophilic by the adjacent fluorine and sulfinyl group. |

| C (ipso- to S) | +0.1 to +0.2 | Electron density withdrawn by the sulfinyl substituent. |

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations are invaluable for mapping out the complex reaction pathways available to a molecule. rtu.lv By calculating the energies of reactants, products, and transition states, chemists can predict the most favorable reaction mechanisms.

For this compound, one important reaction involves its conversion to a sulfur ylide, which can then participate in further transformations such as cyclopropanations. DFT calculations have been used to investigate the reaction of an in-situ generated sulfur ylide from this compound with Michael acceptors. acs.org These calculations characterize the geometry and energy of the transition states for the formation of syn- and anti-betaine intermediates, which are crucial for understanding the diastereoselectivity of the subsequent cyclization. acs.org Another potential transformation for sulfoxides is the Pummerer reaction, where activation of the sulfoxide leads to an α-substituted sulfide (B99878). researchgate.net DFT could be used to characterize the thionium (B1214772) ion intermediate central to this pathway.

Once transition states are located, full energy profiles for competing reaction pathways can be constructed. In the cyclopropanation reaction involving the ylide from this compound, DFT calculations help to elucidate why one diastereomeric product (e.g., cis- or trans-cyclopropane) might be favored over the other. acs.org The calculations reveal the relative energy barriers for the C-C bond rotation and sulfide elimination steps from the intermediate betaines (B1 and B2), explaining the final product ratio. acs.org Such studies are critical for optimizing reaction conditions to achieve desired stereochemical outcomes.

Table 3: Illustrative DFT Energy Profile Data for a Competing Reaction Pathway This table represents the type of data obtained from DFT studies on the diastereoselective cyclopropanation reaction mentioned in the literature. acs.org

| Species/Transition State | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Ylide + Michael Acceptor | 0.0 |

| TS1 (syn) | Transition state to syn-betaine (B1) | +5.2 |

| TS2 (anti) | Transition state to anti-betaine (B2) | +6.5 |

| Product 1 (cis) | cis-fluorocyclopropane | -25.0 |

| Product 2 (trans) | trans-fluorocyclopropane | -23.8 |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape and conformational flexibility of this compound are governed by subtle stereoelectronic effects. The presence of the α-fluoro substituent introduces significant electronic interactions that dictate the preferred spatial arrangement of the molecule.

A computational and crystallographic analysis of related acyclic α-fluoro sulfur motifs highlights the importance of hyperconjugative interactions in controlling conformation. researchgate.net For α-fluorosulfoxides, the gauche conformation is often favored due to stabilizing interactions. Specifically, a donor-acceptor interaction between the lone pair on the sulfoxide oxygen (n_O) and the antibonding orbital of the C-F bond (σ_CF), or between the sulfur lone pair (n_S) and the C-F antibonding orbital (σ_CF), can play a crucial role. researchgate.net These anomeric-type effects are powerful tools in modern molecular design. researchgate.net

Table 4: Summary of Key Conformational and Stereoelectronic Effects in α-Fluoro Sulfoxides Based on findings from computational studies on analogous α-fluoro sulfur compounds. researchgate.net

| Effect | Description | Stabilizing Energy (Typical) | Consequence |

|---|---|---|---|

| Gauche Effect | Tendency for electronegative groups on adjacent atoms to adopt a gauche conformation. | 1-3 kcal/mol | Influences the overall 3D shape and steric accessibility of the molecule. |

| Anomeric Hyperconjugation (n_O → σ_CF)* | Donation of electron density from the oxygen lone pair to the C-F antibonding orbital. | 2-5 kcal/mol | Stabilizes conformations where the O and F atoms are anti-periplanar. |

| Anomeric Hyperconjugation (n_S → σ_CF)* | Donation from the sulfur lone pair to the C-F antibonding orbital. | 1-4 kcal/mol | Stabilizes conformations where the S-lone pair and F atom are anti-periplanar. |

| Dipole-Dipole Repulsion | Repulsive interaction between the S=O and C-F bond dipoles. | Destabilizing | Disfavors conformations where the dipoles are aligned. |

Influence of the Sulfinyl Group on Molecular Conformation

The sulfinyl group (S=O) in this compound plays a pivotal role in determining the molecule's three-dimensional structure. Its influence is primarily understood through the lens of two key stereoelectronic phenomena: the gauche effect and the anomeric effect. acs.org

Computational analyses of α-substituted sulfoxides reveal that these compounds possess the necessary geometric and electronic attributes for both the gauche and anomeric effects to be operative. acs.org The sulfinyl group, with its lone pair of electrons and the polarized S=O bond, acts as both a strong electron donor and acceptor, which is a prerequisite for the hyperconjugative interactions underlying these effects. acs.org

The gauche effect describes the tendency of electronegative groups, such as the fluorine atom in this compound, to adopt a gauche orientation (a dihedral angle of approximately 60°) rather than an anti orientation (180°) relative to another electron-withdrawing group or a group with lone pairs. wikipedia.org In α-fluoro sulfoxides, this leads to a preferred conformation where the C-F bond is gauche to the S=O bond. This preference can be rationalized by a stabilizing hyperconjugative interaction between the C-H bonding orbital (σC-H) of the fluoromethyl group and the antibonding orbital of the C-F bond (σ*C-F). wikipedia.orgnih.gov

The anomeric effect , traditionally discussed in the context of carbohydrate chemistry, is also observed in acyclic systems like this compound. It describes the preference for an electronegative substituent on a carbon atom adjacent to a heteroatom with a lone pair (in this case, sulfur) to be antiperiplanar to that lone pair. nih.gov In the solid state, crystallographic analyses of related α-fluorosulfoxides show that the C-F bond is often aligned antiperiplanar to the non-bonding electron lone pair on the sulfur atom. nih.gov

A combined crystallographic and computational analysis of a series of α-fluoro sulfides, sulfoxides, and sulfones has demonstrated the importance of these hyperconjugative donor-acceptor interactions in achieving conformational control in acyclic systems. nih.gov For α-fluorosulfoxides, conformations that manifest these hyperconjugative effects are consistently observed. nih.gov

| Effect | Description | Resulting Conformation in α-Fluoro Sulfoxides |

|---|---|---|

| Gauche Effect | The preference for a gauche orientation between electronegative groups. | The F-C-S=O dihedral angle is approximately 60°. |

| Anomeric Effect | The preference for an antiperiplanar alignment of the C-F bond with respect to the sulfur lone pair. | Stabilizes the gauche conformation of the C-F bond relative to the S=O bond. |

Role of the Alpha-Fluorine in Modulating Reactivity

The alpha-fluorine atom in this compound is not merely a passive structural element; it actively modulates the molecule's reactivity through potent electronic effects. The high electronegativity of fluorine is the primary driver of these effects.

One of the most significant consequences of alpha-fluorination is the increased acidity of the protons on the fluoromethyl carbon. The fluorine atom exerts a strong electron-withdrawing inductive effect, which stabilizes the resulting carbanion upon deprotonation. This enhanced acidity has been quantified in related compounds. For instance, the introduction of two fluorine atoms at the alpha-position of aryl sulfoxides leads to a dramatic decrease in the pKa value by about 10 log units compared to their non-fluorinated analogs. researchgate.net

A study on the acidity of various aryl difluoromethyl sulfoxides in DMSO revealed pKa values in the range of 20.3–22.5. researchgate.net This is a substantial increase in acidity when compared to the pKa of dimethyl sulfoxide (pKa ≈ 35 in DMSO). While this compound has only one alpha-fluorine, a significant increase in the acidity of the methylene (B1212753) protons is expected.

| Compound | pKa in DMSO |

|---|---|

| Aryl Difluoromethyl Sulfoxides (general range) | 20.3–22.5 researchgate.net |

| Dimethyl Sulfoxide (for comparison) | ~35 |

Furthermore, the alpha-fluorine atom is involved in hyperconjugative interactions that influence the stability of the molecule. The donation of electron density from the C-H σ bonding orbital to the C-F σ* antibonding orbital is considered a key stabilizing interaction in the gauche conformer of molecules like 1,2-difluoroethane, a principle that extends to α-fluoro sulfoxides. wikipedia.org This stereoelectronic interaction not only dictates the conformation but can also influence the molecule's reactivity by affecting the energy of the ground state and transition states of reactions.

Advanced Topics and Future Research Directions

Development of Next-Generation Catalytic Systems for ((Fluoromethyl)sulfinyl)benzene Transformations

The transformation of this compound is a key area of research, with efforts focused on creating more efficient, selective, and sustainable catalytic systems.

Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis due to its mild reaction conditions and unique mechanistic pathways. researchgate.net This approach is particularly relevant for the chemistry of fluorinated sulfoxides. Research has demonstrated that photoredox catalysis can facilitate the generation of fluorinated radicals from various precursors, enabling complex reactions like tandem radical cyclizations. tcichemicals.com For sulfoxides, photocatalytic methods have been developed for their deoxygenation to the corresponding sulfides, a fundamental transformation in organic chemistry. ossila.com These reactions can proceed through a radical chain mechanism, initiated by photocatalytic quenching processes. ossila.com

The application of photoredox catalysis to this compound could unlock novel transformations. For instance, the generation of a fluoromethyl radical via a single-electron transfer (SET) process could be harnessed for various C-C bond-forming reactions. tcichemicals.com Furthermore, diaryl sulfoxides have been noted as participants in certain photoredox trifluoromethylation reactions, suggesting that the sulfoxide (B87167) moiety in this compound could play an active role in catalytic cycles beyond being a simple spectator. researchgate.net Future research will likely focus on designing specific photoredox systems to control the reactivity of the fluoromethylsulfinyl group, enabling selective functionalization and the synthesis of complex fluorinated molecules under green and sustainable conditions. ossila.com

The synthesis and derivatization of this compound rely heavily on the formation of carbon-sulfur (C-S) and carbon-fluorine (C-F) bonds, areas where transition metal catalysis has become indispensable. sci-hub.se The formation of C-S bonds through transition metal-catalyzed cross-coupling and C-H functionalization has largely overcome the limitations of traditional methods, which often required harsh conditions. sci-hub.se However, the direct functionalization of C-H bonds to form C-S bonds remains a challenging yet highly sought-after goal. informahealthcare.com

Simultaneously, the catalytic formation of C-F bonds is a demanding endeavor due to the properties of fluorine, such as high electronegativity and the strength of metal-fluorine bonds. bldpharm.comrtu.lv Despite these challenges, significant progress has been made in palladium-, copper-, and rhodium-based catalysis for C-F bond formation. bldpharm.comrsc.org These methods often involve the reductive elimination from a metal center, a step that was once considered a major bottleneck. rsc.org

For this compound, future research will focus on developing catalysts that can selectively cleave and form C-S or C-F bonds, allowing for late-stage functionalization of complex molecules. informahealthcare.comnih.gov The development of catalysts for C(sp³)–F bond formation is particularly relevant for modifying the fluoromethyl group. bldpharm.comnoctiluca.eu Advances in this area will provide more efficient and versatile routes to synthesize not only this compound itself but also a wide array of its derivatives.

Integration of this compound in Flow Chemistry and Automation

The synthesis of fluorinated compounds, including this compound, can involve hazardous reagents and intermediates. Flow chemistry offers a promising platform to mitigate these risks and improve synthetic efficiency. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, while their high surface-area-to-volume ratio enhances heat and mass transfer.

While specific studies on the flow synthesis of this compound are not yet widespread, the broader application of flow chemistry to photocatalysis is well-documented as a solution to scalability challenges. ossila.com Given that the synthesis of this compound can involve exothermic steps and potentially unstable intermediates, transferring these processes to a flow regime is a logical future direction. Automation, coupled with flow chemistry, would enable high-throughput screening of reaction conditions, rapid optimization, and on-demand production. This integration will be crucial for the safe, reproducible, and scalable synthesis of this compound and its derivatives for both research and potential commercial applications.

Exploration of Bioisosteric Applications Beyond Pharmaceutical/Agrochemical Focus

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physicochemical properties, is a cornerstone of drug discovery. informahealthcare.combldpharm.com The monofluoromethyl group is recognized as a potential bioisostere for methyl, hydroxyl, and other small functional groups. researchgate.net Fluorine-containing groups like the fluoromethylsulfinyl moiety can modulate a molecule's conformation, lipophilicity, metabolic stability, and binding interactions.

While the primary focus of bioisosterism has been on pharmaceuticals and agrochemicals, the underlying principles are applicable to a broader scientific context. researchgate.net For instance, this compound and its derivatives could be incorporated into molecular probes to study biological systems. The compound has been used in nuclear magnetic resonance (NMR) enzymatic experiments, indicating its utility as a tool in biochemical research. nih.gov The unique spectroscopic signature of the ¹⁹F nucleus provides a clear window for monitoring molecular interactions without the background noise typical of ¹H NMR. Future research could explore the use of the fluoromethylsulfinyl group to design specialized probes for in-vivo imaging or as functional tags on proteins and other biomolecules to investigate their structure and function.

Advanced Materials Science Applications Based on this compound Motifs

The introduction of fluorine into organic molecules is a well-established strategy in materials science to create high-performance materials. The this compound motif, with its unique combination of a polar sulfoxide and an electron-withdrawing fluoromethyl group, has potential applications in advanced materials, particularly in electronics. The compound is categorized by some suppliers under materials for Organic Light-Emitting Diodes (OLEDs). rtu.lv

OLEDs are multilayered devices where the properties of each organic layer (hole transport, electron transport, emissive) are critical for performance. tcichemicals.comossila.com Host materials in the emissive layer, for example, must possess key properties to ensure device efficiency and longevity. The fluoromethylsulfinyl group could impart desirable characteristics to new OLED materials, such as high thermal stability, suitable charge transport properties, and the ability to form stable amorphous films. The strong dipole moment of the sulfoxide group could influence intermolecular packing and morphology, while the fluorinated component can enhance thermal stability and tune electronic energy levels. Future research will involve the synthesis of polymers or dendrimers incorporating the this compound unit and the evaluation of their photophysical properties for use in next-generation displays and lighting.

Table 1: Desired Properties of Host Materials in OLEDs

| Property | Description | Rationale |

|---|---|---|

| High Triplet Energy | The energy of the lowest triplet excited state (T₁) must be higher than that of the phosphorescent dopant. | To ensure efficient energy transfer to the dopant and prevent quenching of the emission. |

| Bipolar Charge Transport | Ability to transport both holes and electrons effectively. | To balance the charge carriers within the emissive layer, leading to higher recombination efficiency. |

| High Thermal Stability | High glass transition temperature (Tg) and decomposition temperature (Td). | To prevent morphological changes (crystallization) during device operation, ensuring longevity. |

| Amorphous Morphology | Ability to form stable, uniform, non-crystalline thin films. | Ensures isotropic properties and prevents scattering losses at grain boundaries, improving device quality. tcichemicals.com |

Synergistic Research at the Interface of Fluorine Chemistry and Organosulfur Chemistry

The combination of fluorine and sulfur in a single molecule creates a unique chemical space with emergent properties. The partnership between these two elements has led to the development of powerful synthetic tools, such as sulfur-based fluorination and fluoroalkylation reagents. For example, perfluoroalkanesulfinate salts are effective and user-friendly reagents for generating perfluoroalkyl radicals.

A prominent example of this synergy is the Sulfur [¹⁸F]Fluoride Exchange (SuFEx) click chemistry, which enables the ultrafast and efficient radiolabeling of molecules for Positron Emission Tomography (PET). This highlights how the S-F bond can be harnessed for novel applications in medical imaging. Research into fluorinated analogs of natural organosulfur compounds, such as those found in garlic, is another promising avenue, potentially leading to new therapeutic agents with enhanced reactivity or stability.

Future research on this compound will benefit from this synergistic approach. Deeper understanding of the interplay between the fluorine atom and the sulfinyl group will drive the design of new catalysts, reagents, and functional molecules. The exploration of this interface is critical for unlocking the full potential of fluorinated organosulfur compounds in medicine, materials, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ((fluoromethyl)sulfinyl)benzene, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sulfinylation reactions using sulfinyl chlorides. For example, aluminum chloride (AlCl₃)-catalyzed reactions in nitromethane are effective for introducing sulfinyl groups to aromatic systems . Optimization includes adjusting catalyst loading (e.g., 0.5–1.5 eq. AlCl₃), solvent polarity (nitromethane enhances electrophilicity), and temperature (20–40°C). Post-synthesis, fractional crystallization (e.g., using benzene/cyclohexane mixtures) can isolate enantiomers .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm sulfinyl group placement (δ ~2.5–3.5 ppm for S=O adjacent protons) and fluorine coupling patterns .

- IR : Strong S=O stretch at 1040–1060 cm⁻¹ .

- X-ray crystallography : Resolves stereochemistry of the sulfinyl group, critical for chiral derivatives .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

- Methodology : Stability tests in inert atmospheres (N₂/Ar) show that polar aprotic solvents (e.g., DMF, DMSO) reduce decomposition rates compared to hydrocarbons. Storage at –20°C in amber vials minimizes photolytic degradation. Monitor via HPLC for sulfoxide-to-sulfone oxidation over time .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the fluoromethyl-sulfinyl group on aromatic reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic substitution sites. The sulfinyl group’s electron-withdrawing nature directs reactions to meta/para positions, while fluoromethyl enhances lipophilicity. Compare HOMO-LUMO gaps with experimental kinetic data (e.g., Diels-Alder reactivity) .

Q. What mechanistic insights explain the selectivity of AlCl₃-catalyzed sulfinylation of benzene derivatives?

- Methodology : Kinetic studies reveal a Friedel-Crafts-type mechanism where AlCl₃ polarizes the sulfinyl chloride, generating a sulfenium ion intermediate. Linear free-energy relationships (LFERs) using σ⁺ substituent constants correlate with regioselectivity. Contrast with sulfonylation mechanisms, which lack similar selectivity .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Methodology : Systematic replication under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is essential. For example, discrepancies in cycloaddition yields (e.g., Diels-Alder) may arise from trace moisture deactivating AlCl₃. Use in situ monitoring (NMR/FTIR) to identify intermediates .

Q. What strategies enable enantiomeric resolution of chiral this compound derivatives?

- Methodology : Diastereomeric salt formation with chiral auxiliaries (e.g., R-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) followed by fractional crystallization in benzene/cyclohexane. Alternatively, chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol mobile phases achieves baseline separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.